Xanthosine 5'-triphosphate
Description
Xanthosine 5-triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Xanthosine triphosphate has been reported in Homo sapiens and Bos taurus with data available.
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Properties
CAS No. |
6253-56-1 |
|---|---|
Molecular Formula |
C10H15N4O15P3 |
Molecular Weight |
524.17 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O15P3/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
CAEFEWVYEZABLA-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O |
physical_description |
Solid |
Related CAS |
93805-65-3 (2hydrochloride salt) |
Synonyms |
xanthosine 5'-triphosphate xanthosine 5'-triphosphate 2sodium salt xanthosine triphosphate XTP |
Origin of Product |
United States |
The Significance of Non Canonical Nucleotides in Cellular Systems Research
While the central dogma of molecular biology is built upon the four canonical nucleotides—adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and thymidine (B127349) triphosphate (TTP) or uridine (B1682114) triphosphate (UTP)—a diverse array of non-canonical nucleotides exists within cells. These molecules, which differ in their base or sugar moieties, are not merely metabolic byproducts but are increasingly recognized for their crucial roles in various cellular functions. wikipedia.orgoup.com
Non-canonical nucleotides are integral to the structural diversity and functional complexity of RNA, contributing to the formation of stable three-dimensional structures through non-Watson-Crick base pairing. wikipedia.org They are involved in regulating gene expression, epigenetic modifications, and DNA recombination. oup.com Furthermore, the study of these unusual nucleotides provides invaluable insights into fundamental biological processes. For instance, chemically modified nucleotides are instrumental in probing the structure and function of nucleic acids, including the formation of alternative structures like Z-DNA and G-quadruplexes. mdpi.comresearchgate.net The incorporation of unnatural base pairs into the genetic alphabet is a testament to the expanding understanding of information storage and transfer in biological systems, a field where non-canonical nucleotides are central. fortunejournals.com
An Overview of Xanthosine Triphosphate S Position in Nucleotide Analog Studies
Xanthosine (B1684192) triphosphate serves as a valuable tool in nucleotide analog studies, primarily due to its structural similarity to guanosine (B1672433) triphosphate (GTP). This resemblance allows researchers to use XTP to investigate the mechanisms and specificity of enzymes that interact with GTP. wikipedia.org
One of the key areas where XTP is employed is in the study of G-proteins, which are crucial for cellular signal transduction. mdpi.com Research has shown that XTP can substitute for GTP in activating adenylyl cyclase and can competitively inhibit the binding of GTP to G-proteins like transducin. This suggests that XTP, along with other non-canonical purine (B94841) triphosphates like inosine (B1671953) triphosphate (ITP), can act as differential signal sorters and amplifiers at the G-protein level.
Furthermore, XTP has been instrumental in probing the substrate specificity of various enzymes. For example, studies on the p21ras protein, a key player in cell proliferation, have utilized XTP to investigate the consequences of altering nucleotide binding specificity. By mutating the protein to favor xanthosine nucleotides over guanosine nucleotides, researchers have been able to dissect the protein's function and its role in oncogenesis. rug.nl XTP is also a known substrate for certain enzymes like inosine triphosphate pyrophosphatase (ITPase), an enzyme that helps to prevent the incorporation of non-canonical purines into nucleic acids. medchemexpress.comnih.gov
The study of how DNA and RNA polymerases interact with and incorporate nucleotide analogs like 2'-deoxyxanthosine (B1596513) 5'-triphosphate (dXTP) provides critical information on the fidelity of DNA replication and the mutagenic potential of damaged or altered nucleotides. nih.govnih.gov
A Historical Perspective on Xanthosine Triphosphate Research Trajectories
Xanthosine Triphosphate's Relationship to Purine De Novo Synthesis Pathways
The de novo synthesis of purines is a fundamental metabolic pathway that builds purine nucleotides from simpler precursor molecules. scielo.org.mx This process culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a crucial branch-point intermediate. nih.govwikipedia.org From IMP, the pathway diverges to produce both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.orgresearchgate.net The synthesis of GMP from IMP proceeds through the intermediate, xanthosine monophosphate (XMP). musculoskeletalkey.comresearchgate.net
Precursor Role of Inosine Monophosphate (IMP) and Xanthosine Monophosphate (XMP)
Inosine monophosphate (IMP) is the first compound in the purine synthesis pathway to contain a complete purine ring system. nih.gov It stands at a metabolic crossroads, directing flux towards either adenine (B156593) or guanine nucleotides. mdpi.com The pathway to guanine nucleotides begins with the conversion of IMP to xanthosine monophosphate (XMP). musculoskeletalkey.compnas.org This reaction is a critical, rate-limiting step in the de novo synthesis of guanine nucleotides. researchgate.netresearchgate.net
Enzymatic Conversions Leading to Xanthosine Triphosphate Formation
The conversion of IMP to XMP is catalyzed by the enzyme inosine monophosphate dehydrogenase (IMPDH) . researchgate.netsigmaaldrich.com This enzyme facilitates the NAD+-dependent oxidation of IMP. researchgate.netsigmaaldrich.com Subsequently, XMP is aminated to form GMP by the action of GMP synthetase (GMPS) . researchgate.netebi.ac.uk
While the primary fate of XMP in the de novo pathway is its conversion to GMP, XMP can also be phosphorylated to form xanthosine diphosphate (B83284) (XDP) and subsequently xanthosine triphosphate (XTP). This phosphorylation is carried out by nucleoside diphosphate kinases (NDPKs) , which catalyze the transfer of a phosphate group from a donor, typically ATP, to a nucleoside diphosphate. wikipedia.orgmdpi.com The general reaction is reversible: XDP + ATP ⇌ XTP + ADP. wikipedia.org However, some studies suggest that XMP is not readily phosphorylated in certain organisms. tandfonline.com In some contexts, XTP can be hydrolyzed back to XMP. uniprot.org
| Enzyme | EC Number | Reaction Catalyzed | Significance |
|---|---|---|---|
| Inosine Monophosphate Dehydrogenase (IMPDH) | 1.1.1.205 | IMP + NAD+ → XMP + NADH + H+ | Rate-limiting step in the synthesis of guanine nucleotides from IMP. researchgate.netresearchgate.net |
| GMP Synthetase (GMPS) | 6.3.5.2 | XMP + Glutamine + ATP → GMP + Glutamate + AMP + PPi | Catalyzes the final step in the de novo synthesis of GMP. ebi.ac.ukuniprot.org |
| Nucleoside Diphosphate Kinase (NDPK) | 2.7.4.6 | XDP + ATP ⇌ XTP + ADP | Synthesizes nucleoside triphosphates from diphosphates. wikipedia.orgproteopedia.org |
Xanthosine Triphosphate Flux within Purine Salvage Pathways
In addition to de novo synthesis, cells can also produce nucleotides through salvage pathways, which recycle pre-existing purine bases and nucleosides. researchgate.net Xanthosine and its derivatives are integrated into these pathways, providing an alternative route for the synthesis of guanine nucleotides. oup.comnih.gov
Salvage of Xanthosine to Xanthosine Monophosphate by Specific Nucleotidases
Xanthosine can be salvaged to form XMP. researchgate.net In some organisms, this is achieved through the phosphotransferase activity of cytosolic 5'-nucleotidase , where IMP can act as the phosphate donor in the reaction: IMP + xanthosine → XMP + inosine. nih.gov This pathway bypasses the need for IMP dehydrogenase. nih.gov Another key enzyme in the salvage pathway is xanthine (B1682287) phosphoribosyltransferase (XPRT) , which converts xanthine directly to XMP. uniprot.org
Integration and Interplay with Canonical Purine Nucleotide Pools
The salvage of xanthosine and its subsequent conversion to XMP and then GMP allows for the repletion of the guanine nucleotide pool. nih.gov This is particularly important under conditions where the de novo pathway may be inhibited. researchgate.net The interplay between the salvage and de novo pathways ensures a balanced supply of purine nucleotides for various cellular processes. The aberrant nucleotides XTP and ITP can be produced through the deamination of purine nucleotides, and enzymes like dITP/XTP pyrophosphatase act as a house-cleaning mechanism to remove them from the nucleotide pool, preventing their incorporation into DNA and RNA. wikipedia.orguniprot.org
Mechanisms of Xanthosine Triphosphate Interconversion with Guanosine Nucleotides
The metabolic pathways of xanthosine and guanosine nucleotides are closely intertwined. The primary connection is the conversion of XMP to GMP, a critical step for the synthesis of all guanine nucleotides.
The enzyme GMP synthetase (GMPS) is central to this interconversion, catalyzing the amination of XMP to GMP. ebi.ac.ukuniprot.org This reaction requires ATP and glutamine. ebi.ac.ukresearchgate.net Once formed, GMP can be phosphorylated to guanosine diphosphate (GDP) and then to guanosine triphosphate (GTP) by the action of guanylate kinase and nucleoside diphosphate kinase , respectively. acs.orgoup.com
Analogous Relationship with Guanosine Triphosphate (GTP)
Xanthosine triphosphate is structurally analogous to guanosine triphosphate (GTP). hmdb.camorf-db.org The key structural difference lies in the purine base; XTP contains xanthine, which has a keto group at the C2 position of the purine ring, whereas GTP contains guanine, which has an amino group at the same position. hmdb.ca This structural similarity allows XTP to substitute for GTP in certain biochemical reactions. hmdb.camorf-db.orgumaryland.edu
For instance, XTP can support receptor-mediated adenylyl cyclase activation, a role typically fulfilled by GTP. hmdb.camorf-db.orgumaryland.edu Furthermore, XTP has been shown to competitively inhibit the binding of GTP to the guanine nucleotide-binding site of G-proteins, such as the retinal G-protein transducin. hmdb.ca Research on the interaction of various nucleotides with the retinal G-protein, transducin, and with Gi-proteins in HL-60 leukemia cell membranes has revealed that GTP, inosine triphosphate (ITP), and XTP bind to these proteins with varying affinities and are hydrolyzed with different efficiencies. nih.gov Specifically, transducin hydrolyzes these nucleoside triphosphates in the order of GTP > ITP > XTP. nih.gov This suggests that these nucleotides can act as differential signal amplifiers and sorters at the G-protein level. hmdb.canih.gov
Table 1: Comparison of Xanthosine Triphosphate (XTP) and Guanosine Triphosphate (GTP)
| Feature | Xanthosine Triphosphate (XTP) | Guanosine Triphosphate (GTP) |
|---|---|---|
| Purine Base | Xanthine | Guanine |
| Group at C2 | Keto group | Amino group |
| Cellular Role | GTP analogue, intermediate in purine metabolism. hmdb.camorf-db.orgumaryland.edu | Primary energy currency, signaling molecule, precursor for DNA/RNA synthesis. |
| G-Protein Interaction | Can substitute for GTP, acts as a competitive inhibitor. hmdb.ca | Primary activating ligand. |
Enzymatic Pathways for Guanosine Monophosphate (GMP) Synthesis from Xanthosine Monophosphate
Guanosine monophosphate (GMP), a crucial precursor for the synthesis of GTP, is synthesized from xanthosine monophosphate (XMP) through a key enzymatic reaction. researchgate.netwikipedia.orgwikidoc.org This conversion is a critical step in the de novo synthesis of purine nucleotides. wikipedia.orgwikidoc.org
The enzyme responsible for this conversion is GMP synthase (glutamine-hydrolysing) (EC 6.3.5.2). wikipedia.orgwikidoc.org This enzyme catalyzes the amination of XMP to form GMP. wikipedia.orgwikidoc.org The reaction requires energy in the form of adenosine triphosphate (ATP) and utilizes glutamine as the amino group donor. researchgate.netwikipedia.orgwikidoc.org
GMP synthase is a complex enzyme composed of two distinct catalytic domains: a glutaminase (B10826351) domain and a synthetase (or ATP pyrophosphatase) domain. researchgate.netnih.gov The glutaminase domain hydrolyzes glutamine to produce ammonia (B1221849). researchgate.netnih.govqmul.ac.uk This ammonia is then channeled to the synthetase domain, where it is added to XMP, a process that involves the activation of XMP by ATP. researchgate.netebi.ac.uk
The synthesis of GMP from IMP involves two main steps. First, IMP dehydrogenase catalyzes the oxidation of inosine monophosphate (IMP) to XMP. wikipedia.orgwikidoc.orgtaylorandfrancis.com Following this, GMP synthase catalyzes the amination of XMP to produce GMP. wikipedia.orgwikidoc.orgtaylorandfrancis.com
Table 2: Key Enzymes and Reactions in GMP Synthesis from IMP
| Step | Substrate(s) | Enzyme | Product(s) |
|---|---|---|---|
| 1 | Inosine Monophosphate (IMP), NAD⁺, H₂O | IMP Dehydrogenase | Xanthosine Monophosphate (XMP), NADH, H⁺ |
| 2 | Xanthosine Monophosphate (XMP), ATP, Glutamine, H₂O | GMP Synthase | Guanosine Monophosphate (GMP), AMP, Pyrophosphate, Glutamate |
This pathway is fundamental for maintaining the intracellular pool of guanine nucleotides necessary for DNA and RNA synthesis, as well as various signaling processes. researchgate.net
Characterization of Enzymes Involved in Xanthosine Triphosphate Formation
The formation of xanthosine triphosphate is not a primary biosynthetic pathway but rather occurs through the action of enzymes with broad substrate specificities. This section details the enzymatic steps leading to XTP generation.
Phosphorylation of Xanthosine Monophosphate
Xanthosine monophosphate (XMP) is a key intermediate in purine metabolism, formed from inosine monophosphate (IMP) by IMP dehydrogenase. wikipedia.org While XMP is the direct precursor to guanosine monophosphate (GMP) via GMP synthase, it can also be sequentially phosphorylated to form xanthosine diphosphate (XDP) and subsequently xanthosine triphosphate (XTP). mdpi.com This phosphorylation cascade is catalyzed by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively.
NMPKs, such as guanylate kinase, can phosphorylate XMP to XDP, although often with lower efficiency than their preferred substrates. Subsequently, NDPKs, which exhibit broad specificity, can convert XDP to XTP. mdpi.com
Role of Non-Specific Kinases in Xanthosine Triphosphate Generation
Beyond the canonical nucleotide salvage pathways, non-specific kinases play a role in the generation of aberrant nucleotides like XTP. These enzymes, which typically act on a range of substrates, can phosphorylate xanthosine and its monophosphate and diphosphate forms. For instance, certain bacterial polyphosphate kinases (PPKs) have demonstrated the ability to phosphorylate a variety of nucleoside monophosphates and diphosphates, and could potentially contribute to XTP synthesis. nih.gov Additionally, some kinases involved in nucleoside analog phosphorylation for therapeutic purposes may also act on xanthosine, further highlighting the potential for non-specific synthesis of XTP. sci-hub.se The promiscuous nature of these kinases underscores the importance of efficient XTP degradation pathways to prevent its accumulation.
Deactivation and Hydrolysis of Xanthosine Triphosphate
To prevent the deleterious incorporation of non-canonical nucleotides into DNA and RNA, cells have evolved surveillance mechanisms to hydrolyze them.
Inosine Triphosphate Pyrophosphatase (ITPase) as a Xanthosine Triphosphate Hydrolase
A key enzyme in the detoxification of non-canonical purine nucleotides is inosine triphosphate pyrophosphatase (ITPase), also known as a (d)ITP/(d)XTPase. wikipedia.org This enzyme plays a crucial role in hydrolyzing both inosine triphosphate (ITP) and xanthosine triphosphate (XTP) to their respective monophosphates, thereby preventing their accumulation and subsequent incorporation into nucleic acids. biorxiv.orgumaryland.edu The hydrolysis of XTP by ITPase yields xanthosine monophosphate (XMP) and pyrophosphate. biorxiv.org
ITPase exhibits broad substrate specificity, hydrolyzing various non-canonical purine nucleoside triphosphates. Its activity on XTP is a critical function in preventing genetic mutations. Studies on ITPase from various organisms have characterized its kinetic parameters for XTP. For example, the human ITPase efficiently hydrolyzes XTP. The kinetic data for ITPase from different sources highlight its role as a primary defense against the accumulation of XTP.
| Enzyme Source | Substrate | K_m (µM) | V_max (µmol/min/mg) |
| Human | XTP | 2.5 | 1.4 |
| E. coli | XTP | 11 | 9.8 |
| S. cerevisiae | XTP | 7.7 | 0.45 |
Note: The kinetic values presented are approximate and can vary based on experimental conditions.
Homologs of ITPase, often referred to as XTPases, are found across all domains of life, indicating a conserved and essential cellular function. Comparative studies of these enzymes reveal variations in their substrate specificity and kinetic efficiencies, although the fundamental role in hydrolyzing non-canonical purine triphosphates like XTP remains consistent.
For instance, the ITPase from Escherichia coli, encoded by the rdgB gene, demonstrates robust activity against XTP. umaryland.edu Similarly, the yeast and human orthologs effectively hydrolyze XTP, although their efficiencies with other substrates like IDP may differ. biorxiv.org The presence and activity of these enzymes in diverse organisms underscore the universal threat posed by aberrant nucleotides and the conserved evolutionary solution to this problem.
Other Nucleoside Triphosphate Pyrophosphatases and Their Activity on Xanthosine Triphosphate
While specific enzymes are primary actors in the metabolism of canonical nucleosides, a class of "house-cleaning" enzymes, known as nucleoside triphosphate pyrophosphatases (NTPPs), plays a crucial role in sanitizing the cellular nucleotide pool by hydrolyzing non-canonical purine nucleotides. nih.gov These enzymes prevent the incorporation of aberrant nucleotides like xanthosine triphosphate (XTP), inosine triphosphate (ITP), and their deoxy- forms into DNA and RNA, which would otherwise lead to genetic lesions and instability. nih.govnih.gov Several of these enzymes, found across different domains of life, exhibit significant activity on XTP.
The human enzyme Inosine Triphosphate Pyrophosphatase (ITPA) efficiently hydrolyzes XTP to Xanthosine monophosphate (XMP) and pyrophosphate. nih.govnih.gov Studies on purified recombinant human ITPA have demonstrated its broad specificity for non-canonical purines, including ITP, deoxyinosine triphosphate (dITP), and XTP. nih.gov The enzyme does not appear to distinguish between the ribose and deoxyribose forms of these nucleotides. nih.govvaia.com Kinetic analysis of human ITPA has determined a Michaelis constant (Kₘ) of 0.57 mM and a catalytic rate constant (kcat) of 640 s⁻¹ for the substrate XTP.
In Escherichia coli, the ortholog of ITPA is the RdgB protein, which also functions as a dITP/XTP pyrophosphatase. nih.govgenecards.org It displays a high preference for hydrolyzing non-canonical purine triphosphates like XTP, ITP, and dITP, with Vmax values being similar for all three substrates. genecards.org Its activity on canonical nucleotides such as dATP, dCTP, and dTTP is less than 1% of its activity on XTP, highlighting its specific role in nucleotide pool sanitation. genecards.org
Similar enzymatic activities are observed in other organisms. The ITPA from Drosophila melanogaster (fruit fly) is also known to possess XTP diphosphatase activity. asm.org In the protozoan parasite Trypanosoma brucei, the ITPA ortholog (TbITPA) has been shown to efficiently hydrolyze XTP, playing a key role in clearing deaminated purines from the cytosol. researchgate.net This broad conservation underscores the fundamental importance of preventing XTP accumulation in cells.
Another notable NTP pyrophosphohydrolase is MazG, found in E. coli. While its primary described function relates to regulating the MazE-MazF toxin-antitoxin system under nutritional stress, it has also been proposed to have a house-cleaning function by hydrolyzing non-canonical NTPs. nih.govresearchgate.net MazG can hydrolyze all canonical ribo- and deoxynucleoside triphosphates but is also thought to act on aberrant nucleotides to prevent mutagenesis. researchgate.netglygen.org
The kinetic parameters for some of these enzymes are detailed in the table below, illustrating their efficiency in processing XTP and other non-canonical nucleotides.
| Enzyme (Organism) | Substrate | Kₘ (mM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| Human ITPA (Homo sapiens) | XTP | 0.57 | 640 | |
| ITP | 0.51 | 580 | ||
| dITP | 0.31 | 360 | ||
| E. coli RdgB (Escherichia coli) | XTP | N/A | N/A* | genecards.org |
| ITP | N/A | 5.7 | genecards.org | |
| A. thaliana ITPA (Arabidopsis thaliana) | XTP | Activity detected** | biorxiv.org | |
| T. brucei TbITPA (Trypanosoma brucei) | XTP | Efficient hydrolysis confirmed*** | researchgate.net |
*Vmax values for XTP, dITP, and ITP are reported to be similar, but a specific kcat for XTP is not provided. genecards.org
**Enzymatic activity was observed with XTP at a concentration of 200 μM, but detailed kinetic constants were not determined in the study.[ biorxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFeqRLAP-YCz7yk9PuepDNLQOrz2w_sQn59C9AsRNMbd6URQ7pgkAQoGZXTHeALP30WgasAvU3zd2LJoz-65Jgs66NOZqxraCYlcXM9FUKAvs4kCTHypyZVnOICJGny3TsxC_9_H5lEr63JsGPtuGS8C0YAawO9c23PJ_vkHt5Wfg%3D%3D)]
***The study confirmed efficient hydrolysis of XTP but did not report specific kinetic parameters.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0zgiTYoxukDSu4ci_KNijqb9fkl7AJ9FtNIlmD8PGoVmEwLbEbl19upRVpaYlakWGGvtcXs-HX3jNrnIdplY-LupWkxA5qi3NmAkjP4jCwOMUOkucxCCZ0RBGSfynP9YunwE4TJdeU01sShYywk1A6NLpDmEKOW71cWfHcC-i-EMRWGdv5zpKWPD9dV_qT6ZqdERh3YTREL0AWAH7jAqmYF4iYqo4lVAAP5feoCFkXLnp4_IgO9jEzyhJtOUgZ6nyHZ_I8MVDc9uHM8XXXymZjGf2nLTP0OP1aFMKanPIOA%3D%3D)]Enzymatic Regulation and Control Mechanisms
The activity of enzymes responsible for Xanthosine triphosphate metabolism, particularly the ITPA family of pyrophosphatases, is subject to regulation to ensure cellular homeostasis. This control is crucial for managing the levels of both canonical and non-canonical nucleotides. nih.gov Regulatory mechanisms can include allosteric control and post-translational modifications, which allow the cell to rapidly modulate enzyme activity in response to metabolic signals. mgcub.ac.inlibretexts.org
Allosteric regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, causing a conformational change that either activates or inhibits the enzyme's function. vaia.comstudysmarter.co.uk This allows for the fine-tuning of metabolic pathways. gvsu.edu
Currently, there is limited direct evidence in the literature detailing the classical allosteric regulation of ITPA by small-molecule effectors. Some reviews note that it remains an open question whether human ITPA is allosterically regulated. nih.gov Early studies did find that ITPA activity was competitively inhibited by adenine derivatives. nih.gov
However, a form of allosteric control has been described for the related E. coli enzyme, MazG. The nucleoside triphosphate pyrophosphohydrolase activity of MazG is inhibited by the MazE-MazF toxin-antitoxin protein complex. nih.gov The binding of the MazEF complex to MazG reduces its enzymatic activity by approximately 70%, representing a case of regulation through protein-protein interaction, which can be considered a type of allosteric mechanism. nih.gov This regulation links the enzyme's house-cleaning potential to the cell's stress response system.
Post-translational modifications (PTMs) are covalent modifications to proteins after their synthesis, which can profoundly alter their activity, stability, or localization. mgcub.ac.in Common PTMs include phosphorylation, acetylation, and ubiquitination. genecards.org
The human ITPA protein is known to undergo several PTMs. genecards.org Database records indicate that ITPA can be phosphorylated at serine and threonine residues (S4, T14, S111) and is also subject to ubiquitination at multiple lysine (B10760008) residues (K9, K18, K30, K39, K56, K96, K169, K172). Furthermore, O-linked glycosylation has been identified. genecards.org In the plant Arabidopsis thaliana, the ITPA protein can be acetylated, though the functional consequence of this modification is not yet understood. biorxiv.orgbiorxiv.org
While these modifications have been identified, direct experimental evidence explicitly linking a specific PTM to a change in the catalytic activity of ITPA on Xanthosine triphosphate is still emerging. However, it has been hypothesized that PTMs could be significant. nih.gov For instance, differences in kinetic parameters observed between ITPA purified from natural sources (like erythrocytes) and recombinant ITPA produced in bacterial systems could potentially be explained by the absence of native PTMs in the recombinant protein. nih.govresearchgate.net This suggests that PTMs may play a role in modulating the precise function and efficiency of ITPA in its cellular environment.
Xanthosine Triphosphate As an Aberrant Nucleotide in Cellular Homeostasis
Origins of Xanthosine (B1684192) Triphosphate through Purine (B94841) Deamination Processes
The formation of XTP within a cell is primarily a consequence of the deamination of its guanine-based precursors, a process that can be triggered by both spontaneous chemical reactions and cellular stress conditions. researchgate.netresearchgate.netnih.gov
Purine bases are susceptible to chemical modification under physiological conditions. researchgate.net A significant source of these modifications is nitrosative stress, which can arise from endogenous processes or exposure to external agents. oup.com Nitric oxide (NO) can autoxidize to form dinitrogen trioxide (N₂O₃), a potent nitrosating agent that deaminates the primary amine groups on DNA bases. nih.gov The deamination of guanine (B1146940) at the C-2 position yields xanthine (B1682287). researchgate.netnih.gov This reaction can occur on free guanine nucleotides as well as on guanine residues within DNA and RNA strands. oup.comnih.gov Studies have shown that nitrosative deamination of guanine can lead to two main products: xanthine and oxanine. oup.comresearchgate.net The rate of xanthine formation from guanine deamination can be significant; for instance, under certain experimental conditions, xanthine was formed at twice the rate of uracil (B121893) (from cytosine deamination). nih.gov
Xanthosine triphosphate is directly formed through the deamination of Guanosine (B1672433) Triphosphate (GTP). researchgate.netbiorxiv.orgbiorxiv.org This conversion is often a result of exposure to oxidative damage and chemical mutagens that modify the guanine base of GTP. researchgate.netnih.gov The process involves the hydrolytic removal of the exocyclic amino group at the C-2 position of the guanine ring, converting it to a keto group and thus forming xanthine. researchgate.net This makes the cellular nucleotide pool a direct target for damage, leading to the generation of aberrant nucleotides like XTP that must be cleared to maintain cellular integrity. researchgate.netnih.gov
Cellular Safeguard Mechanisms Against Aberrant Nucleotide Incorporation
To counteract the threat posed by aberrant nucleotides like XTP, cells have developed robust surveillance and sanitation mechanisms. These systems are crucial for preserving the integrity of the genome and ensuring the fidelity of DNA replication and RNA transcription.
A primary defense against the accumulation of XTP is the enzyme Inosine (B1671953) Triphosphate Pyrophosphatase (ITPase), a highly conserved "house-cleaning" enzyme. nih.govnih.govuniprot.org ITPase functions to sanitize the nucleotide pool by hydrolyzing non-canonical purine triphosphates. nih.govnih.gov It specifically targets ITP, its deoxy form (dITP), and XTP. nih.govnih.govuniprot.org The enzyme catalyzes the hydrolysis of the phosphoanhydride bond between the alpha and beta phosphates of XTP, converting it into Xanthosine monophosphate (XMP) and an inorganic pyrophosphate. nih.govuniprot.orgresearchgate.net This action effectively removes XTP from the pool of precursors available for nucleic acid synthesis. uniprot.org Homologs of this enzyme exist across all domains of life, such as RdgB in E. coli and HAM1 in the malaria parasite, highlighting its fundamental importance in maintaining nucleotide homeostasis. researchgate.netuniprot.org
The table below presents kinetic data for the hydrolysis of various nucleotide triphosphates by the ITPase/XTPase homolog Mj0226 from Methanococcus jannaschii, demonstrating its high efficiency in processing non-canonical purines like XTP.
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|
| XTP | 14 ± 1.0 | 15.4 ± 1.0 | 1.1 x 106 |
| dITP | 13 ± 1.0 | 15.2 ± 0.9 | 1.17 x 106 |
| ITP | 18 ± 2.0 | 16.3 ± 1.0 | 9.1 x 105 |
| dATP | 800 ± 50 | 0.09 ± 0.01 | 112.5 |
| dGTP | 400 ± 30 | 0.12 ± 0.01 | 300 |
Table 1. Kinetic parameters for the hydrolysis of nucleotide triphosphates by Mj0226 protein. The data shows that the hydrolytic efficiency (kcat/Km) for XTP and dITP is over 10,000 times higher than that for the canonical nucleotide dATP. nih.gov
Beyond the direct hydrolysis of XTP by ITPase, another layer of protection involves the selectivity of the enzymes that synthesize nucleic acids. Research suggests that even if XTP were to accumulate, it may be a poor substrate for DNA and RNA polymerases compared to canonical nucleotides. nih.gov This enzymatic exclusion acts as a passive safeguard. For example, studies on human guanylate kinase have shown that it does not effectively phosphorylate XMP, which would limit the formation of XTP in the first place. nih.govpnas.org Furthermore, while XTP and its deoxy form (dXTP) can be substrates for some polymerases in vitro, nature has largely excluded xanthine as a constituent of DNA and RNA, suggesting that polymerase selectivity and proofreading mechanisms contribute to preventing its incorporation. nih.govfrontierspartnerships.org
Consequences of Aberrant Xanthosine Triphosphate Levels in Research Models
Studies in model organisms have shed light on the potential consequences of failing to control aberrant nucleotide levels. In E. coli, strains deficient in the ITPase homolog rdgB were analyzed to determine the impact on nucleic acid composition. pnas.orgpnas.org While these models showed a dramatic increase in the incorporation of hypoxanthine (B114508) (from ITP/dITP) into DNA and RNA, the incorporation of xanthine was notably less affected. pnas.org This suggests that additional mechanisms, such as the inefficient phosphorylation of XMP or the high selectivity of polymerases against (d)XTP, effectively limit its incorporation even in the absence of ITPase activity. nih.govpnas.org
Despite this, the presence of xanthine in DNA is not benign. Its incorporation can lead to the stalling of DNA polymerase, which can be a mutagenic event. portlandpress.com Furthermore, elevated levels of XTP can interfere with other cellular processes. For instance, XTP has been shown to be capable of substituting for GTP in G-protein signaling pathways, indicating that its accumulation could disrupt vital signal transduction cascades. hmdb.ca In human cells, a deficiency in ITPase is linked to genetic instability, underscoring the critical role of these safeguard mechanisms in preventing the deleterious effects of aberrant nucleotides like XTP. nih.govmdpi.com
Impact on Nucleic Acid Integrity and Fidelity in Experimental Systems
Xanthosine triphosphate (XTP) and its deoxyribonucleoside counterpart, deoxyxanthosine triphosphate (dXTP), are non-canonical purine nucleotides that can arise in the cellular nucleotide pool. biorxiv.orgnih.gov Their presence is significant as they can be mistakenly incorporated into RNA and DNA, respectively, thereby compromising the integrity and fidelity of these vital genetic molecules. nih.govpnas.org The primary source of these aberrant nucleotides is the deamination of guanine nucleotides (GTP and dGTP), a process that can be exacerbated by nitrosative stress, or through the phosphorylation of xanthosine monophosphate (XMP), an intermediate in purine metabolism. frontierspartnerships.orgresearchgate.net
The incorporation of xanthine (Xan) into nucleic acids is a threat to genetic stability because it can lead to mispairing during subsequent replication or transcription. frontierspartnerships.org Experimental systems have shown that xanthine residues in synthetic polynucleotides are capable of forming base pairs with all four canonical DNA bases. frontierspartnerships.org However, cells have evolved surveillance mechanisms to mitigate the harmful effects of these non-canonical nucleotides. Enzymes such as inosine triphosphate pyrophosphatases (ITPases), which also hydrolyze XTP and dXTP, play a crucial role in "sanitizing" the nucleotide pool by converting them into their monophosphate forms, thus preventing their incorporation into nucleic acids. nih.govresearchgate.netkoreascience.kr In E. coli and Saccharomyces cerevisiae with mutations in genes responsible for purine metabolism and nucleotide pool sanitation (like rdgB and HAM1, which encode for dITP/XTP pyrophosphohydrolase), a significant increase in the incorporation of hypoxanthine into DNA and RNA was observed, while changes in xanthine levels were more modest and primarily seen in RNA. nih.govmit.edu This suggests that cellular mechanisms may be more efficient at preventing xanthine incorporation or that (d)XTP is a poorer substrate for polymerases compared to (d)ITP. nih.govpnas.org
Studies using shuttle vectors in mammalian cells have been instrumental in assessing the mutagenic potential of various DNA lesions. nih.gov While the incorporation of dITP is not inherently mutagenic as it primarily pairs with cytosine, its repair can lead to DNA strand breaks and chromosomal rearrangements. nih.govresearchgate.net In contrast, dXMP (the incorporated form of dXTP) in a DNA template can be difficult for DNA polymerases to bypass, potentially causing the polymerase to stall. nih.gov This stalling can trigger further repair or damage tolerance mechanisms, which may lead to mutations. nih.gov Often, thymidine (B127349) is incorporated opposite a deoxyxanthosine lesion in DNA. biorxiv.orgbiorxiv.org The potential for mutagenesis is underscored by the observation that defects in purine metabolism can increase the burden of these deaminated nucleobases in DNA, which can interfere with gene expression and RNA function. nih.govpnas.org
Table 1: Experimental Findings on the Impact of Xanthosine Triphosphate on Nucleic Acid Integrity
| Experimental System | Observation | Implication on Integrity/Fidelity | Reference(s) |
|---|---|---|---|
| E. coli & S. cerevisiae mutants (purine metabolism) | Modest increases in xanthine levels observed in RNA (not DNA) in certain mutants. | Suggests cellular mechanisms limit dXTP incorporation or dXTP is a poor polymerase substrate. | nih.govmit.edu |
| In vitro polymerase assays | Deoxyxanthosine (dX) in a DNA template can cause DNA polymerase to stall. | Stalling can trigger error-prone repair or damage tolerance pathways, leading to mutations. | nih.gov |
| In vitro replication | Thymidine is often incorporated opposite deoxyxanthosine in a DNA template. | Indicates mispairing potential of xanthine, leading to T:X pairs instead of the original C:G. | biorxiv.orgbiorxiv.org |
| General molecular biology | Xanthine residues in synthetic polynucleotides can pair with all four natural DNA bases. | High potential for miscoding and compromising the genetic code if incorporated. | frontierspartnerships.org |
| Cellular systems | ITPase enzymes hydrolyze XTP and dXTP to their monophosphate forms. | A key cellular defense mechanism to prevent the incorporation of xanthine into nucleic acids. | nih.govresearchgate.netkoreascience.kr |
Implications for Replication and Transcription Processes in Vitro
The incorporation of aberrant nucleotides like Xanthosine Triphosphate (XTP) and deoxyxanthosine triphosphate (dXTP) into nascent RNA and DNA chains is contingent on their recognition and utilization by RNA and DNA polymerases. In vitro studies have demonstrated that both XTP and dXTP can serve as substrates for various polymerases, though often with lower efficiency than their canonical counterparts, GTP and dGTP. frontierspartnerships.org
In the context of DNA replication, experiments with Escherichia coli DNA polymerase I Klenow fragment (Pol I Kf) and T7 DNA polymerase showed that dXTP could slightly substitute for dGTP when pairing with a cytosine on the template strand. nih.govacs.org However, it was not incorporated opposite template adenine (B156593), cytosine, or thymine. nih.gov Kinetic analysis revealed that the efficiency of dXTP incorporation opposite cytosine was significantly lower than that of dGTP. For instance, the incorporation efficiency (Vmax/Km) for dXTP by Pol I Kf (exo-) was about 15,000 times lower than for dGTP. nih.gov This low efficiency suggests that dXTP formation in the nucleotide pool is less likely to lead to high mutation frequencies compared to other damaged nucleotides like 2'-deoxyoxanosine (B1217319) 5'-triphosphate (dOTP). nih.govacs.org Studies with other polymerases, such as HIV-1 reverse transcriptase (RT), showed that dXTP was accepted as a substrate opposite a non-standard base partner, but again with lower efficiency than standard nucleobases. oup.comnih.gov Mammalian DNA polymerases alpha and epsilon, however, failed to incorporate a dXTP analog opposite its non-standard partner in certain contexts. nih.gov
Regarding transcription, in vitro experiments using T7 RNA polymerase have shown that XTP can be incorporated into RNA transcripts. ffame.org However, this process can be fraught with infidelity. For example, when XTP and GTP were present in a 1:1 ratio, a low level of XTP misincorporation opposite a cytosine in the template was observed, though this was not seen when GTP was the sole substrate. ffame.org In other transcription systems utilizing unnatural base pairs, the presence of XTP led to a 14% misincorporation of adenosine (B11128) into the RNA when competing with ATP. nih.gov The incorporation of non-canonical nucleotides like ITP (in a process analogous to XTP incorporation) has been shown to reduce the velocity of transcription in vitro. biorxiv.orgbiorxiv.org This suggests that the presence of XTP in the nucleotide pool could slow down or pause the transcription machinery, potentially affecting gene expression rates. researchgate.net
Table 2: In Vitro Polymerase Activity with Xanthosine Triphosphate as a Substrate
| Polymerase | Substrate | Template Base | Observation | Reference(s) |
|---|---|---|---|---|
| E. coli DNA Polymerase I (Klenow Fragment, exo-) | dXTP | C | Incorporation efficiency (Vmax/Km) was 0.10% min⁻¹µM⁻¹, vastly lower than dGTP (1506% min⁻¹µM⁻¹). | nih.gov |
| E. coli DNA Polymerase I (Klenow Fragment, exo-) | dXTP | T | No incorporation observed. | nih.gov |
| T7 DNA Polymerase (exo-) | dXTP | C | Substituted slightly for dGTP. | nih.govacs.org |
| HIV-1 Reverse Transcriptase (RT) | dXTP | pyDAD (unnatural base) | Accepted as a triphosphate substrate, but with lower efficiency than standard bases. | oup.comnih.gov |
| T7 RNA Polymerase | XTP | κ (unnatural base) | Directed the incorporation of XTP into the RNA transcript. | ffame.org |
| T7 RNA Polymerase | XTP | C | Low level (~5%) of misincorporation when GTP was absent. | ffame.org |
Functional Studies and Biochemical Roles of Xanthosine Triphosphate
Xanthosine (B1684192) Triphosphate as a GTP Analog in Receptor Activation Studies
Due to its structural similarity to GTP, XTP can substitute for GTP in various biological processes, albeit often with different efficacy. umaryland.eduhmdb.ca This characteristic has been exploited by researchers to probe the intricacies of receptor-G-protein coupling and activation.
Xanthosine triphosphate can support receptor-mediated activation of adenylyl cyclase, a key enzyme in signal transduction pathways. umaryland.eduhmdb.ca However, studies have shown that XTP is generally less potent and efficient than GTP in this role. For instance, in a model system using a fusion protein of the β2-adrenergic receptor and the Gs alpha subunit, GTP was more effective than both inosine (B1671953) triphosphate (ITP) and XTP at promoting adenylyl cyclase activation. nih.gov
Research on the retinal G-protein, transducin (TD), revealed that it hydrolyzes nucleoside triphosphates with an efficacy order of GTP > ITP > XTP. nih.gov Similarly, the elution of TD from rod outer segment disk membranes followed the same order of efficacy, indicating that GTP has the strongest interaction. nih.gov In studies with HL-60 leukemia cell membranes, while chemoattractants could stimulate GTP and ITP hydrolysis by Gi-proteins, they did not stimulate XTP hydrolysis, highlighting the differential interactions of these nucleotides with G-proteins. nih.gov These findings suggest that XTP, along with ITP, can act as differential signal sorters and amplifiers at the G-protein level. hmdb.canih.gov
Table 1: Comparative Efficacy of Nucleoside Triphosphates in G-Protein Systems
| Nucleotide | Relative Efficacy in Adenylyl Cyclase Activation nih.gov | Relative Efficacy in Transducin Hydrolysis nih.gov | Stimulation of Hydrolysis by Chemoattractants in HL-60 Cells nih.gov |
|---|---|---|---|
| GTP | High | High | Stimulated |
| ITP | Medium | Medium | Stimulated |
| XTP | Low | Low | Not Stimulated |
Site-directed mutagenesis has been a powerful technique to alter the nucleotide specificity of GTP-binding proteins, switching their preference from GTP to XTP. ucsf.edu This is often achieved by mutating a key aspartate residue to asparagine in the guanine (B1146940) nucleotide-binding motif. nih.govplos.org This engineered specificity allows for the study of a single type of G-protein in a complex cellular environment without interference from endogenous GTP.
For example, a mutant form of the Ran GTPase (D125N Ran), which specifically binds XTP and has a greatly reduced affinity for GTP, was used to investigate nuclear protein import. nih.gov Surprisingly, even when import was supported by this XTP-specific Ran mutant, it was still inhibited by non-hydrolyzable GTP analogs, suggesting the involvement of at least one other GTPase in the process. nih.gov
In another study, a D250N mutation in the MxA protein, a dynamin-like GTPase, switched its nucleotide binding preference from guanosine (B1672433) to xanthosine triphosphates. nih.gov This mutant lost its ability to bind GTPγS but could bind XTPγS. nih.gov Similarly, researchers have successfully created xanthine (B1682287) nucleotide-selective mutants of Gαs, the stimulatory G-protein of adenylyl cyclase, by introducing an Asp/Asn mutation. researchgate.net These mutant G-proteins have proven to be valuable tools for dissecting the roles of specific G-proteins in signal transduction pathways. researchgate.netresearchgate.net
Table 2: Examples of Mutated GTPases with Altered Nucleotide Specificity
| GTPase | Mutation | Change in Nucleotide Specificity | Research Application |
|---|---|---|---|
| Ran | D125N | Switched from GTP to XTP specific | Investigating nuclear protein import nih.gov |
| MxA | D250N | Switched from GTP to XTP preference | Studying GTPase domain dimerization and activation nih.gov |
| Gαs | D280N (short variant) | Switched to xanthine nucleotide-selective | Analyzing G-protein function in adenylyl cyclase activation researchgate.net |
| Ffh | D251(248)N | Switched from GTP to XTP specific | Monitoring individual hydrolysis events in a two-GTPase complex plos.org |
Experimental Incorporation of Xanthosine Triphosphate into Nucleic Acids
While xanthine is not a standard component of natural RNA and DNA, the potential for its incorporation, particularly under conditions of oxidative stress or defects in purine (B94841) metabolism, has been a subject of investigation. frontierspartnerships.orgnih.gov Enzymes exist to prevent the accumulation of non-canonical nucleotides like XTP, thereby safeguarding the integrity of nucleic acids. expasy.orgresearchgate.net
In vitro studies have demonstrated that XTP can be a substrate for some RNA polymerases, although it is generally not incorporated as efficiently as the canonical nucleotides. frontierspartnerships.org The presence of enzymes like inosine/xanthosine triphosphatase, which hydrolyzes XTP, serves as a protective mechanism to prevent its incorporation into RNA during transcription. expasy.org Defects in purine metabolism can lead to an increased incorporation of xanthine and hypoxanthine (B114508) into both DNA and RNA. nih.gov
The incorporation of xanthosine into RNA can have significant consequences for its structure and function. nih.govbiorxiv.org Thermodynamic analyses have revealed that the presence of a xanthosine base in an RNA duplex reduces its stability to a level comparable to a G•U wobble base pair. nih.gov
X-ray crystallography and NMR spectroscopy studies have shown that xanthosine can form distinct wobble geometries with uridine (B1682114). nih.gov When paired with cytidine (B196190), it can adopt either a wobble geometry with a protonated cytosine or a Watson-Crick-like arrangement. nih.gov This flexible pairing behavior directly impacts the recognition of xanthosine-modified RNA by enzymes. For instance, reverse transcriptases tend to read xanthosine as either guanosine or adenosine (B11128), with the ratio depending on the specific enzyme used. nih.gov The incorporation of non-canonical nucleotides like XTP can also interfere with cellular processes such as G-protein signaling and microtubule assembly. biorxiv.orgbiorxiv.org
Table 3: Pairing Properties of Xanthosine in RNA
| Pairing Partner | Observed Geometry nih.gov | Impact on RNA Duplex Stability nih.gov |
|---|---|---|
| Uridine | Wobble | Destabilizing |
| Cytidine | Wobble (with protonated C) or Watson-Crick-like | Destabilizing |
Influence on Enzyme Function and Specificity in Research Paradigms
Beyond its role as a GTP analog, XTP has been utilized in various research settings to understand enzyme function and specificity. For example, it has been shown to be as efficient as ATP as a phosphate (B84403) donor for human deoxycytidine kinase. frontierspartnerships.org In purine salvage pathways, some purine phosphoribosyltransferases exhibit high selectivity for xanthine over other purines. frontierspartnerships.org
The enzyme inosine triphosphate pyrophosphatase (ITPase) plays a crucial role in cellular nucleotide pool maintenance by hydrolyzing non-canonical purine nucleotides like ITP and XTP. nih.govresearchgate.net This action prevents their incorporation into DNA and RNA. nih.govresearchgate.net Studies on ITPase from various organisms have shown that it efficiently hydrolyzes both ITP and XTP. biorxiv.org
The unique properties of XTP have also been leveraged in the development of novel chemical genetic approaches. By engineering enzymes to specifically utilize XTP instead of GTP, researchers can dissect complex biological pathways with high precision. ucsf.edu
Xanthosine Triphosphate as a Phosphate Donor in Enzymatic Assays
Xanthosine triphosphate (XTP) can serve as a phosphate donor in a variety of enzymatic reactions, often substituting for adenosine triphosphate (ATP) or guanosine triphosphate (GTP). This property allows for its use in specialized enzymatic assays to elucidate enzyme mechanisms and substrate specificities.
Research has demonstrated that several kinases and other enzymes can utilize XTP as a phosphorylating agent. For instance, adenosine kinase from Ehrlich ascites tumor cells can use XTP to partially or completely replace ATP as the phosphate donor. nih.gov Similarly, human deoxycytidine kinase has been shown to utilize XTP as efficiently as ATP for its phosphorylation activity. frontierspartnerships.orgresearchgate.net
The ability of XTP to act as a phosphate donor is not limited to kinases. Inosine triphosphate pyrophosphatase (ITPA) from Arabidopsis thaliana exhibits enzymatic activity with XTP, hydrolyzing it to xanthosine monophosphate (XMP) and pyrophosphate. biorxiv.org This reaction is part of a cellular "sanitizing" process to remove non-canonical purine nucleotides. biorxiv.org
Furthermore, the study of GTP-binding proteins has benefited from the use of XTP. Mutant forms of small GTPases, such as Ran, have been engineered to specifically bind XTP instead of GTP. nih.gov This allows for the investigation of the role of a specific GTPase in complex cellular processes, like nuclear protein import, without interference from other GTP-binding proteins. nih.govpnas.org
The following table summarizes enzymes that have been shown to utilize Xanthosine Triphosphate as a phosphate donor in enzymatic assays.
| Enzyme | Organism/Cell Line | Comments |
| Adenosine kinase | Ehrlich ascites tumor cells | Can partially or completely replace ATP. nih.gov |
| Deoxycytidine kinase | Human | As efficient as ATP. frontierspartnerships.orgresearchgate.net |
| Inosine triphosphate pyrophosphatase (ITPA) | Arabidopsis thaliana | Hydrolyzes XTP to XMP and pyrophosphate. biorxiv.org |
| Mutant Ran GTPase (D125N) | N/A | Engineered to specifically bind and utilize XTP over GTP. nih.gov |
Inhibition Studies with Xanthosine Triphosphate
Xanthosine triphosphate and its derivatives have been employed in inhibition studies to probe the active sites and regulatory mechanisms of various enzymes. While XTP can act as a substrate for some enzymes, for others, it or its non-hydrolyzable analogs can function as inhibitors.
In studies of 5'-nucleotidase from Ehrlich ascites tumor cells, various nucleoside triphosphates, including ATP and GTP, were shown to be inhibitors of the hydrolysis of AMP and IMP. portlandpress.com While this study did not directly report on XTP as an inhibitor, it highlights the general inhibitory potential of nucleoside triphosphates on this class of enzymes.
The development of non-hydrolyzable analogs of XTP has been particularly useful in inhibition studies. For example, non-hydrolyzable derivatives of XTP have been synthesized and used to inhibit the prenylation of a mutant Rab5 protein (Rab5D136N), whose nucleotide specificity was converted from guanine to xanthine nucleotides. researchgate.netresearchgate.net This approach allows for the specific inhibition of a single, engineered GTPase in a system containing multiple GTP-binding proteins.
Furthermore, the concept of using nucleotide analogs to inhibit specific enzyme alleles has been demonstrated in the kinesin motor protein family. pnas.org While this particular study focused on ATP analogs, the principle can be extended to XTP for mutant GTPases, where a non-hydrolyzable XTP analog could specifically inhibit an engineered, XTP-utilizing enzyme without affecting the wild-type, GTP-dependent enzymes. pnas.org
The table below details instances where Xanthosine Triphosphate or its analogs have been used in inhibition studies.
| Enzyme/Process | Inhibitor | Comments |
| Rab5 D136N prenylation | Non-hydrolyzable XTP derivatives | Specifically inhibits the mutant Rab5 protein, which has been engineered to bind xanthine nucleotides. researchgate.netresearchgate.net |
| Mutant Kinesin Allele | Non-hydrolyzable ATP analogs (Principle applicable to XTP) | Demonstrates the concept of using nucleotide analogs to specifically inhibit a mutated enzyme, a strategy that can be applied with XTP for engineered GTPases. pnas.org |
Synthetic Methodologies and Derivative Development for Research Applications
Enzymatic Synthesis Approaches for Xanthosine (B1684192) Triphosphate Production
Enzymatic synthesis offers a highly specific and efficient route to XTP, often proceeding under mild conditions with high yields. mdpi.com These methods leverage the catalytic power of enzymes involved in nucleotide metabolism. mdpi.com
For research-scale production, optimized multi-enzyme cascade reactions are frequently employed. These systems can convert readily available precursors, such as xanthosine or even its nucleobase, xanthine (B1682287), into XTP. A common strategy involves the sequential phosphorylation of xanthosine.
The de novo synthesis pathway of purine (B94841) nucleotides provides a blueprint for these enzymatic systems. researchgate.net In this pathway, inosine-5'-monophosphate (IMP) serves as a key precursor to xanthosine-5'-monophosphate (B1605901) (XMP), which is then further phosphorylated to xanthosine-5'-diphosphate (XDP) and finally to XTP. mdpi.com
Research has focused on identifying and optimizing the enzymes for each step. For instance, xanthosine can be phosphorylated to XMP by the phosphotransferase activity of cytosolic 5'-nucleotidase, with IMP being an effective phosphate (B84403) donor. nih.gov Subsequently, nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate (B83284) kinases (NDPKs) catalyze the sequential phosphorylations to XDP and XTP, respectively. mdpi.com To drive these reactions forward, an ATP regeneration system, such as acetate (B1210297) kinase or pyruvate (B1213749) kinase, is often coupled to the cascade. mdpi.comresearchgate.net
One notable enzymatic approach involves the use of xanthine oxidase, which can convert lin-benzoinosine 5'-monophosphate into lin-benzoxanthosine 5'-monophosphate, a fluorescent analog of XMP. nih.govpnas.org The resulting XDP analog can then be phosphorylated to the triphosphate form by pyruvate kinase. nih.govpnas.org
Furthermore, polyphosphate kinases have emerged as versatile tools for the synthesis of nucleotide triphosphates, including XTP analogs. nih.gov These enzymes can utilize polyphosphate as a phosphate donor to convert monophosphates into di- and triphosphates, offering an alternative to ATP-dependent kinases. nih.gov
A novel dNTP pyrophosphatase from Methanococcus jannaschii, Mj0226, has been characterized for its ability to hydrolyze non-canonical nucleotides like XTP back to their monophosphate form. nih.gov Understanding the activity of such enzymes is crucial for optimizing production yields by preventing product degradation. nih.gov
Table 1: Key Enzymes in the Enzymatic Synthesis of Xanthosine Triphosphate
| Enzyme Family | Specific Enzyme Example | Role in XTP Synthesis | Reference |
| Nucleoside Kinase / Phosphotransferase | Cytosolic 5'-nucleotidase | Phosphorylation of xanthosine to XMP | nih.gov |
| Nucleoside Monophosphate Kinase (NMPK) | Various NMPKs | Phosphorylation of XMP to XDP | mdpi.com |
| Nucleoside Diphosphate Kinase (NDPK) | Various NDPKs | Phosphorylation of XDP to XTP | mdpi.com |
| Oxidoreductase | Xanthine Oxidase | Conversion of inosine (B1671953) analogs to xanthosine analogs | nih.govpnas.org |
| Polyphosphate Kinase | Chu PPK2 | Phosphorylation of monophosphates using polyphosphate | nih.gov |
| Pyrophosphatase | Mj0226 | Hydrolysis of XTP to XMP (potential degradation) | nih.gov |
Chemical Synthesis of Xanthosine Triphosphate and its Analogs
Chemical synthesis provides access to a broader range of XTP derivatives, including those with modifications that are not tolerated by enzymes. These methods often involve multi-step procedures with protection and deprotection of reactive functional groups. taylorfrancis.com
To incorporate xanthosine into synthetic RNA strands, xanthosine phosphoramidite (B1245037) building blocks are essential. oup.com The synthesis of these phosphoramidites requires the protection of the hydroxyl and exocyclic amino groups of the xanthosine nucleoside to prevent unwanted side reactions during oligonucleotide synthesis. wikipedia.org
A common strategy involves the use of a 4,4'-dimethoxytrityl (DMTr) group to protect the 5'-hydroxyl group. researchgate.net The 2'-hydroxyl group is typically protected with a silyl (B83357) group, such as tert-butyldimethylsilyl (TBDMS) or tri-iso-propylsilyloxymethyl (TOM), which can be removed with fluoride (B91410) ions. wikipedia.org The phosphoramidite moiety is introduced at the 3'-hydroxyl position. wikipedia.org
One reported synthesis of a xanthosine phosphoramidite for RNA solid-phase synthesis utilized a (2-nitrophenyl)ethyl (NPE) protecting group. researchgate.net These building blocks, in conjunction with standard phosphoramidite chemistry, allow for the site-specific incorporation of xanthosine into RNA oligonucleotides with high coupling yields. oup.com The deprotection of the synthetic RNA, including the removal of base-labile protecting groups, is often achieved using a mixture of methylamine (B109427) and ammonia (B1221849). oup.com
Non-hydrolyzable XTP analogs are invaluable tools for studying the structure and function of nucleotide-binding proteins, as they can trap enzymes in their triphosphate-bound state. jenabioscience.com These analogs are designed to resist enzymatic hydrolysis by modifying the triphosphate chain. jenabioscience.com
Common modifications include replacing the bridging oxygen atom between the β and γ phosphates with a methylene (B1212753) (CH₂) or imido (NH) group. researchgate.net This results in the formation of β,γ-methylene-XTP (XMPPCH₂P) and β,γ-imido-XTP (XMPPNHP), respectively. nih.gov
A convenient method for synthesizing these derivatives involves the reaction of the N-methylimidazolide of xanthosine 5'-monophosphate with methylenediphosphonic acid or imidodiphosphonic acid. nih.gov This approach has been shown to produce the desired non-hydrolyzable XTP analogs in good yields. nih.gov
Table 2: Examples of Non-Hydrolyzable XTP Analogs
| Analog Name | Abbreviation | Modification | Reference |
| Xanthosine 5'-(β,γ-methylene)triphosphate | XMPPCH₂P | β,γ-bridging oxygen replaced by a methylene group | nih.gov |
| Xanthosine 5'-(β,γ-imido)triphosphate | XMPPNHP | β,γ-bridging oxygen replaced by an imido group | nih.govjenabioscience.com |
Utility of Xanthosine Triphosphate Derivatives as Biochemical Probes
Derivatives of XTP, particularly non-hydrolyzable and fluorescent analogs, serve as powerful biochemical probes to investigate the mechanisms of nucleotide-binding proteins. interchim.fr
Non-hydrolyzable XTP analogs have been instrumental in studying GTP-binding proteins (G-proteins). jenabioscience.com By creating mutant G-proteins with altered nucleotide specificity from GTP to XTP, researchers can selectively activate these proteins in the presence of other GTPases. researchgate.netnih.gov For example, the non-hydrolyzable analogs XMPPCH₂P and XMPPNHP were used to study the prenylation of a mutant Rab5 protein (Rab5D136N), demonstrating that these analogs could bind to the mutant protein with similar affinities as XTP but were not hydrolyzed. nih.gov This allowed for the investigation of the role of Rab5 in endocytic membrane fusion. jenabioscience.com
Fluorescently labeled XTP derivatives are also valuable probes. nih.gov For instance, 2'/3'-O-(N-Methyl-anthraniloyl)-xanthosine-5'-triphosphate (Mant-XTP) is a fluorescent analog that can be used to study nucleotide-protein interactions and conformational changes through techniques like fluorescence resonance energy transfer (FRET). interchim.fr These probes provide insights into the dynamics of protein-ligand binding and enzymatic activity. interchim.fr
The study of a Go alpha mutant that binds xanthine nucleotides further highlights the utility of these derivatives in characterizing the nucleotide-binding pockets of G-proteins. jenabioscience.com The ability to use XTP and its analogs to probe specific G-protein conformations has also been demonstrated in studies of β2-adrenergic receptor/Gs interactions. jenabioscience.com
Research Tools for Investigating Signal Transduction Pathways
Xanthosine triphosphate (XTP) and its synthetic derivatives have become invaluable tools for the detailed investigation of signal transduction pathways, particularly those involving G-proteins. Due to its structural similarity to guanosine (B1672433) triphosphate (GTP), XTP can act as a substitute or an inhibitor in many GTP-dependent processes, allowing researchers to dissect complex signaling cascades. umaryland.edunih.gov The development of specialized synthetic methods has enabled the creation of XTP analogs with tailored properties, further expanding their utility in biochemical and molecular biology research.
Synthetic Methodologies and Derivative Development
The synthesis of XTP and its derivatives for research applications leverages both chemical and enzymatic approaches. These methods are crucial for producing non-natural analogs, such as nonhydrolyzable versions of XTP, which are essential for studying the stable binding and activation states of GTP-binding proteins.
A notable chemical synthesis method allows for the convenient preparation of nonhydrolyzable XTP derivatives. nih.gov This approach involves the reaction of the N-methylimidazolide of xanthosine 5'-monophosphate (XMP) with either methylenediphosphonic acid or imidodiphosphonic acid. This reaction efficiently yields xanthosine 5'-(beta, gamma-methylene)triphosphate and xanthosine 5'-(beta, gamma-imido)triphosphate, respectively. nih.gov These analogs are designed to resist enzymatic hydrolysis of the terminal phosphate bond, making them ideal for "freezing" G-proteins in their active state.
Enzymatic synthesis offers an alternative route, often characterized by high regio- and stereoselectivity under mild reaction conditions. researchgate.netmdpi.com These "one-pot" reactions can start from xanthosine, which is then sequentially phosphorylated by specific kinases to yield XTP. mdpi.com For instance, xanthosine can be converted to XMP through the phosphotransferase activity of cytosolic 5'-nucleotidase, using inosine monophosphate (IMP) as a phosphate donor. nih.gov The resulting XMP can then be further phosphorylated to produce XTP.
Research Applications in Investigating Signal Transduction
XTP and its nonhydrolyzable analogs serve as powerful probes for studying GTPases, a large family of enzymes that act as molecular switches in numerous cellular processes. A key research strategy involves engineering G-proteins to preferentially bind XTP over the naturally abundant GTP. icm.edu.plucsf.edu By mutating specific amino acids in the nucleotide-binding pocket (e.g., a D-to-N mutation in Gα subunits), the protein's specificity is switched from guanine (B1146940) nucleotides to xanthine nucleotides. nih.govucsf.edu This "specificity switch" allows researchers to control the activity of a single engineered G-protein using exogenously supplied XTP or its analogs, without affecting other native GTP-binding proteins in the cell or cell extract. nih.govicm.edu.pl
These engineered systems have been used to clarify the roles of specific G-proteins in complex pathways. For example, nonhydrolyzable XTP derivatives were used to inhibit the prenylation of a mutant Rab5 protein (Rab5D136N), whose nucleotide specificity had been converted from GTP to XTP, demonstrating that these derivatives could bind effectively to the mutant protein. nih.gov
Detailed Research Findings
The utility of XTP as a research tool is underscored by comparative biochemical studies. For instance, XTP can interfere with various cellular processes, including G-protein signaling and microtubule assembly. biorxiv.org In studies of E. coli aspartate transcarbamoylase, XTP, along with GTP and ITP, was shown to inhibit the enzyme, although to a lesser extent than CTP. nih.gov
In other systems, XTP has shown distinct activities compared to other GTP analogs. In digitonin-permeabilized bovine adrenal chromaffin cells, several GTP analogs were tested for their ability to stimulate Ca²⁺-independent exocytosis. XTP was found to be the most effective, followed by ITP and other analogs, highlighting its potent ability to activate specific G-protein-mediated pathways. portlandpress.com
| Nucleotide Analog | Efficacy in Stimulating Catecholamine Secretion |
| Xanthosine triphosphate (XTP) | Most effective |
| Inosine triphosphate (ITP) | > Guanosine 5′-[beta,gamma-imido]triphosphate |
| Guanosine 5′-[beta,gamma-imido]triphosphate (p[NH]ppG) | > Guanosine 5′-[gamma-thio]triphosphate |
| Guanosine 5′-[gamma-thio]triphosphate (GTP[S]) | Least effective of the tested stimulatory analogs |
| Data derived from a study on Ca²⁺-independent exocytosis in permeabilized bovine adrenal chromaffin cells. portlandpress.com |
Further quantitative analysis has been performed on enzymes that interact with aberrant purine nucleotides. The enzyme Mj0226 from Methanococcus jannaschii is a dNTP pyrophosphatase that hydrolyzes non-canonical nucleotides like dITP and XTP, thereby "sanitizing" the nucleotide pool. nih.gov Kinetic analysis revealed that XTP is a highly specific substrate for this enzyme. nih.gov
| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (µM⁻¹s⁻¹) |
| dITP | 2.1 ± 0.3 | 25.0 ± 1.0 | 11,900 |
| ITP | 1.8 ± 0.2 | 21.7 ± 0.8 | 12,100 |
| XTP | 2.5 ± 0.4 | 20.0 ± 1.0 | 8,000 |
| dATP | 1000 ± 150 | 1.0 ± 0.1 | 1.0 |
| dGTP | 400 ± 50 | 0.8 ± 0.1 | 2.0 |
| Kinetic parameters for the hydrolysis of various nucleotides by the Mj0226 protein. nih.gov |
These findings illustrate how the synthesis and application of XTP and its derivatives provide a sophisticated toolkit for elucidating the specific roles and mechanisms of nucleotide-dependent enzymes within intricate signal transduction networks.
Advanced Analytical and Biophysical Characterization in Research
Chromatographic Techniques for Xanthosine (B1684192) Triphosphate Detection and Quantification
Chromatography is a cornerstone for separating and quantifying nucleotides like XTP from complex mixtures, such as cell extracts.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of nucleotides, including XTP and its related compounds. mtc-usa.comnih.gov Various HPLC methods have been developed to achieve sensitive and reproducible quantification.
One established method utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer at a specific pH, allowing for the separation and quantification of nucleotides based on their polarity. nih.govdoi.org For instance, an analytical method for determining inosine (B1671953) triphosphate pyrophosphohydrolase (ITPA) activity, an enzyme that hydrolyzes XTP, involves quantifying the resulting monophosphate product by HPLC at a UV wavelength of 262 nm. nih.govdoi.org This assay has been shown to be linear for the product, inosine monophosphate (IMP), up to a concentration of 3 mmol/L. doi.org
Another approach employs anion exchange chromatography, which is particularly effective for separating charged molecules like nucleotides. oup.comoup.com A study on xanthosine-modified RNA used a Dionex DNAPac® PA-100 column with a gradient of sodium perchlorate (B79767) in a Tris-HCl buffer containing acetonitrile. oup.comoup.com Detection is typically performed by monitoring UV absorption at 260 nm. oup.comoup.com
Furthermore, aqueous normal phase chromatography on silica (B1680970) hydride-based columns has been successfully applied to separate highly polar compounds like XMP (Xanthosine monophosphate) and GTP (Guanosine triphosphate) using a high concentration of organic solvent in the mobile phase, which enhances sensitivity. mtc-usa.com
Table 1: Exemplary HPLC Methods for Nucleotide Analysis
| Technique | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| Reverse-Phase HPLC | Aqua perfect C18 | 20 mmol/L phosphate buffer, pH 2.5 | UV at 262 nm | Quantification of ITPA activity by measuring IMP. | doi.org |
| Anion Exchange HPLC | Dionex DNAPac® PA-100 | Gradient of NaClO4 in Tris-HCl buffer with acetonitrile | UV at 260 nm | Analysis of crude and purified xanthosine-modified RNA. | oup.com |
| Aqueous Normal Phase HPLC | Cogent Diamond Hydride™ | Gradient of Acetonitrile/DI Water with Ammonium Formate | UV Diode Array | Separation of XMP and GTP. | mtc-usa.com |
Isotope Labeling for Tracing Metabolic Fate in Research Models
Isotope labeling is a critical technique for tracing the metabolic fate of molecules like xanthosine and its derivatives within biological systems. eurisotop.comnih.gov By introducing atoms with a higher atomic mass (stable isotopes) into a molecule, researchers can track its conversion through various metabolic pathways. creative-proteomics.com
In studies of plant metabolism, 14C-labelled xanthosine has been used to investigate its salvage and catabolic pathways. researchgate.net Experiments with intact mungbean seedlings showed that exogenously supplied [8-14C]xanthosine was predominantly catabolized, with less than 3% of the radioactivity being incorporated into the RNA fraction. researchgate.net The majority of the label was found in purine (B94841) catabolites. researchgate.net
In the context of more advanced metabolomics, stable isotopes such as 13C and 15N are employed. eurisotop.comcreative-proteomics.com These non-radioactive isotopes can be incorporated into precursor molecules, and their journey through metabolic networks can be followed using mass spectrometry. nih.govmdpi.com This approach, known as stable isotope tracing, allows for the quantification of metabolic flux—the rate of turnover of metabolites in a biochemical pathway. nih.govcreative-proteomics.com For example, by feeding cells with 13C-labeled glucose, the carbons can be traced as they are incorporated into the ribose and base moieties of nucleotides, including those derived from xanthosine metabolism. nih.gov This enables researchers to distinguish between different metabolic routes and understand how pools of nucleotides are synthesized and utilized for processes like RNA and DNA synthesis. nih.govbiorxiv.org
Spectroscopic Approaches for Structural and Interaction Analysis
Spectroscopic techniques provide invaluable information about the structure of XTP and its behavior in solution, particularly when it is part of larger macromolecules like RNA.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Xanthosine-Modified RNA
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure and dynamics of nucleic acids in solution. oup.comnih.govnih.gov For RNA containing xanthosine, NMR studies have been instrumental in elucidating the geometry of base pairing. oup.comnih.govresearchgate.net
Research has shown that xanthosine can form distinct wobble base pairs with uridine (B1682114), and the specific geometry can depend on the surrounding sequence context. oup.comnih.govresearchgate.net When paired with cytidine (B196190), xanthosine can form either a wobble geometry, which may involve a protonated cytosine, or a Watson-Crick-like arrangement. oup.comnih.govresearchgate.net These different pairing modes are of comparable stability, suggesting a low energy barrier for switching between them. nih.gov More recent studies have also used NMR to confirm the tridendate Watson-Crick geometry of a xanthosine-kappa base pair within an RNA duplex. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Melting Studies
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used for both the quantification of nucleic acids and for studying their thermal stability. oup.comoup.com Nucleobases, including xanthine (B1682287), have a characteristic absorbance in the UV region, typically around 260 nm. jasco-global.com This property allows for the determination of the concentration of XTP or xanthosine-containing oligonucleotides in a solution.
A key application of UV-Vis spectroscopy in this field is in thermal melting studies. jasco-global.comthermofisher.com When a double-stranded nucleic acid is heated, the hydrogen bonds between the base pairs break, and the duplex dissociates into single strands. jasco-global.com This process, known as melting or denaturation, is accompanied by an increase in UV absorbance, a phenomenon called the hyperchromic effect. jasco-global.com By monitoring the absorbance at 260 nm as a function of temperature, a melting curve can be generated. The midpoint of this transition, the melting temperature (Tm), is a measure of the thermal stability of the duplex. jasco-global.comthermofisher.com
Thermodynamic analyses of xanthosine-modified RNA, based on UV-spectroscopic melting experiments, have revealed that the incorporation of a xanthosine reduces the stability of the duplex to a level similar to that of a G•U wobble base pair. oup.comnih.govfrontierspartnerships.org These studies are often conducted at various concentrations and pH values to derive thermodynamic parameters such as enthalpy and entropy of the melting transition. oup.comoup.com
Table 2: Applications of UV-Vis Spectroscopy in Xanthosine Research
| Application | Principle | Information Gained | Reference |
|---|---|---|---|
| Quantification | Measures absorbance at ~260 nm, where nucleobases have a peak absorbance. | Concentration of XTP or xanthosine-containing nucleic acids. | oup.com |
| Melting Studies | Monitors the increase in absorbance at 260 nm as a double-stranded nucleic acid is heated and denatures into single strands. | Melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, ΔG°) of duplex stability. | oup.comjasco-global.com |
Structural Biology of Xanthosine Triphosphate and its Complexes
Structural biology techniques, primarily X-ray crystallography, provide atomic-level details of the three-dimensional structure of biomolecules. longdom.org This information is crucial for understanding the function of XTP and how it is recognized and processed by enzymes. longdom.orgnih.gov
While the structure of isolated XTP is not commonly the primary focus, the structures of enzymes that bind to or hydrolyze XTP have been determined, offering significant insights. For example, the crystal structure of a putative xanthosine triphosphate pyrophosphatase from Thermotoga maritima has been solved at a resolution of 1.78 Å. rcsb.orgnih.govproteopedia.org This enzyme is a hydrolase, and its structure provides a framework for understanding how it might recognize and cleave XTP. rcsb.org
Similarly, the crystal structure of the E. coli protein YjjX revealed that it functions as an inosine/xanthosine triphosphatase, an enzyme that specifically hydrolyzes ITP and XTP. nih.gov This structural and biochemical analysis provides evidence for a protective mechanism in cells to clear non-canonical nucleotides that can arise from oxidative damage. nih.gov
More recently, crystal structures of the human enzyme SAMHD1 in complex with nucleotide analogs, including XTP, have been determined. nih.gov These structures show how XTP can bind to the allosteric sites of the enzyme, contributing to its activation. nih.gov The detailed view of the active site in these complexes helps to elucidate the mechanism of dNTP hydrolysis by SAMHD1. nih.gov
X-ray Crystallography of Xanthosine-Containing RNA Structures
X-ray crystallography has been a pivotal technique for elucidating the three-dimensional architecture of RNA molecules containing xanthosine (X) at atomic resolution. oup.com These studies provide precise insights into base-pairing geometries, the influence of the surrounding sequence, and the structural consequences of guanosine (B1672433) deamination to xanthosine in an RNA duplex. nih.govnih.govresearchgate.net Prior to recent studies, no crystallographic data existed for xanthosine-modified RNA, leaving a gap in the understanding of its structural biology. oup.com
Researchers have successfully crystallized and solved the structures of several xanthosine-containing RNA oligonucleotides, including a 27-nucleotide fragment of the E. coli 23S rRNA sarcin-ricin loop (SRL), a 12-mer RNA palindrome, and a 14-mer RNA palindrome. oup.comnih.gov These efforts have yielded high-resolution data, in some cases up to 0.9 Å, allowing for a detailed analysis of the nucleobase's interactions. nih.govresearchgate.net
In the crystal structure of the SRL RNA, where xanthosine was substituted at position 2648, it was observed to form a wobble base pair (X-U) with uridine at position 2672. nih.gov This X-U wobble geometry involves two hydrogen bonds (X-N1H•••O2-U and X-O6•••HN3-U) and is structurally similar to the canonical G-U wobble pair. nih.govresearchgate.net
The pairing behavior of xanthosine with cytidine (C) is more complex and context-dependent. A crystal structure of a 14-mer RNA duplex containing X-C pairs, solved at 1.2 Å resolution (PDB ID: 7QTN), revealed that the two X-C pairs within the same duplex adopted distinct conformations. researchgate.netnakb.orgresearchgate.net One pair formed a wobble-like geometry, while the other adopted a tridendate base pair that is conformationally equivalent to a standard Watson-Crick G-C pair. researchgate.netresearchgate.net This demonstrates that xanthosine is conformationally flexible and can engage in different pairing modes, which may have significant implications for its biological recognition and function. nih.govnih.gov Further crystallographic analyses have also confirmed the ability to form a tridendate Watson-Crick geometry between xanthosine and a tailored pyrimidine (B1678525) nucleobase, kappa (K), within an RNA double helix. researchgate.netnih.gov
These high-resolution crystal structures disclose crucial structural features beyond base pairing, including ribose pucker conformations, hydrogen-bonding networks, metal ion interactions, and the hydration patterns around the xanthosine modification. oup.com
Table 1: Crystallographic Data of Xanthosine-Containing RNA Structures
| RNA Sequence/Scaffold | Modified Position | Pairing Partner | Resolution (Å) | Observed Base Pairing Geometry | PDB ID |
|---|---|---|---|---|---|
| E. coli 23S rRNA sarcin-ricin loop (SRL) | X2648 | Uridine (U) | 0.9 | Wobble pair (w1U–X) | 7QTL |
| 12-mer RNA palindrome (5'-CGCGAAUUACGC) | X5 | Uridine (U) | 1.0 | Wobble pair | 7QTM |
Characterization of Xanthosine Triphosphate-Binding Pockets in Enzymes
The binding pockets of enzymes that interact with xanthosine triphosphate (XTP) are specialized to recognize and process this non-canonical nucleotide. A key class of such enzymes are the dITP/XTP pyrophosphatases, which function as "house-cleaning" enzymes to prevent the incorporation of xanthine or hypoxanthine (B114508) into DNA and RNA by hydrolyzing XTP and ITP. nih.govuniprot.orguniprot.org
The crystal structure of the E. coli dITP/XTP pyrophosphatase, RdgB, has provided significant insights into how these enzymes accommodate their substrates. nih.gov Although the structure was solved with the close analog inosine triphosphate (ITP), it reveals the key features of the binding pocket that are also responsible for XTP recognition. The binding of the nucleotide triphosphate induces a significant conformational change, where a helical segment (α1 helix) moves to close the active site. nih.gov This enclosure positions conserved amino acid residues to catalyze the hydrolysis of the phosphoanhydride bond. A conserved lysine (B10760008) residue (Lys13) is brought near the bridging oxygen between the α- and β-phosphates, which is thought to weaken this bond. nih.gov On the other side of the substrate, a conserved aspartate (Asp69) coordinates a water molecule, preparing it for nucleophilic attack. nih.gov The binding pocket must accommodate the 2,6-dioxopurine structure of the xanthine base.
Another strategy to characterize XTP-binding pockets involves protein engineering. The nucleotide-binding pockets of certain signal-transducing proteins, such as Gα proteins, have been mutated to alter their specificity from GTP to XTP. frontierspartnerships.org Normally, a highly conserved aspartate residue in the NKXD motif is crucial for guanine (B1146940) specificity. frontierspartnerships.org By mutating this aspartate to asparagine, the specificity can be switched to favor xanthine nucleotides, allowing researchers to use XTP to selectively activate these engineered proteins and study their specific cellular functions. frontierspartnerships.orgpnas.org
The general architecture of nucleoside triphosphate-binding pockets involves a phosphate-binding loop (P-loop), which is a strand-turn-helix motif that interacts with the phosphate groups of the nucleotide. semanticscholar.org Divalent cations, typically Mg²⁺, are also essential components of the active site, often coordinated by an acidic residue like aspartate or glutamate. nih.gov This cation plays a critical role in positioning the substrate and activating a water molecule for the hydrolysis of the terminal phosphate bond. nih.gov In enzymes like dITP/XTP pyrophosphatase, specific binding sites for Mg²⁺ have been identified. uniprot.orguniprot.org
Table 2: Features of Characterized Xanthosine Triphosphate-Binding Pockets in Enzymes
| Enzyme Class | Example Organism/Protein | Key Residues/Motifs | Function | Structural Notes |
|---|---|---|---|---|
| dITP/XTP Pyrophosphatase | E. coli (RdgB) | Conserved Lys13, Asp69 | Hydrolysis of XTP/ITP | Substrate binding induces a closing of the active site. nih.gov |
| dITP/XTP Pyrophosphatase | Parasynechococcus marenigrum | Substrate binding site (residues 8-13), Mg²⁺ binding site (residue 38) | Hydrolysis of XTP/dITP/ITP | Functions as a house-cleaning enzyme to clear non-canonical purine nucleotides. uniprot.org |
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Adenosine (B11128) triphosphate | ATP |
| Cytidine | C |
| Deoxyinosine triphosphate | dITP |
| Deoxyxanthosine triphosphate | dXTP |
| Guanosine | G |
| Guanosine triphosphate | GTP |
| Hypoxanthine | - |
| Inosine triphosphate | ITP |
| Kappa | K |
| Magnesium ion | Mg²⁺ |
| Uridine | U |
| Xanthine | - |
| Xanthosine | X |
Future Research Directions and Open Questions in Xanthosine Triphosphate Biology
Elucidating Specific Endogenous Biological Roles of Xanthosine (B1684192) Triphosphate in Diverse Organisms
While Xanthosine triphosphate (XTP) is primarily recognized as a non-canonical nucleotide arising from the deamination of guanosine (B1672433) triphosphate (GTP), its precise endogenous biological roles across different life forms remain largely under-investigated. biorxiv.orgbiorxiv.org Although it has been reported in organisms like Homo sapiens, Bos taurus, and Escherichia coli, a comprehensive understanding of its physiological functions is still developing. nih.gov
Future research should focus on identifying and characterizing the specific circumstances under which XTP accumulates in various organisms, from bacteria to plants and mammals. nih.govebi.ac.uk Investigating the metabolic pathways that lead to XTP formation, beyond spontaneous deamination, is crucial. For instance, exploring the possibility of "spurious phosphorylation" of xanthosine monophosphate (XMP) could provide new insights. biorxiv.orgbiorxiv.org It is also important to determine if XTP has any signaling or regulatory roles, similar to how its analog GTP is a key player in G-protein signaling. hmdb.ca Preliminary studies suggest XTP can substitute for GTP in some receptor-mediated processes, hinting at a potential, albeit perhaps less efficient, role in signal transduction. hmdb.ca
A comparative metabolomic approach across a wide range of species could reveal whether XTP's presence is a universal consequence of purine (B94841) metabolism or if certain organisms have evolved specific functions for this nucleotide. For example, the presence of xanthosine in plants as a precursor to caffeine (B1668208) and theobromine (B1682246) suggests a more defined metabolic role in certain species. ebi.ac.ukhmdb.ca Understanding these diverse roles will be fundamental to appreciating the full biological significance of XTP.
Comprehensive Mechanistic Studies of Xanthosine Triphosphate-Interacting Enzymes
A key area for future research is the detailed study of enzymes that interact with XTP. Enzymes such as inosine (B1671953) triphosphate pyrophosphatases (ITPases) are known to hydrolyze XTP, preventing its incorporation into nucleic acids. researchgate.netmdpi.comresearchgate.net These enzymes act as "house-cleaning" mechanisms to maintain the integrity of the nucleotide pool. researchgate.net
Comprehensive mechanistic studies should aim to:
Determine the substrate specificity and kinetic parameters of ITPases and other potential XTP-hydrolyzing enzymes from a variety of organisms. While some ITPases have been characterized, a broader comparative analysis is needed. bmbreports.org
Investigate the structural basis of XTP recognition and hydrolysis. Crystal structures of these enzymes in complex with XTP would provide invaluable information for understanding their catalytic mechanisms. nih.gov
Identify novel enzymes that may utilize or be inhibited by XTP. For example, some studies have shown that XTP can interact with enzymes like nitrogenase, though its effect appears to be primarily as a chelator of essential metal ions. nih.gov
Explore the potential for allosteric regulation of these enzymes by XTP or other metabolites. mdpi.com
A deeper understanding of these enzymatic interactions will not only clarify how cells manage non-canonical nucleotides but may also reveal new regulatory pathways.
Development of Advanced Reporter Systems and Probes for In Vivo Xanthosine Triphosphate Tracking
A significant challenge in studying XTP is the difficulty in detecting and quantifying its low-abundance in vivo. The development of advanced reporter systems and probes is therefore a critical research direction.
Current methods often rely on mass spectrometry-based analysis of cell extracts, which provides a snapshot but lacks real-time, in vivo information. biorxiv.org Future research should focus on creating tools for dynamic tracking of XTP, such as:
Genetically encoded biosensors: Fluorescent protein-based sensors that change their conformation and emission properties upon binding to XTP could allow for real-time imaging of XTP fluctuations within living cells.
Novel chemical probes: The synthesis of membrane-permeable XTP analogs that can be used for pull-down assays or imaging applications would be highly beneficial.
Reporter gene systems: A reporter gene system utilizing an enzyme that specifically requires XTP for its activity could be developed. For instance, a system based on a mutated G-protein that preferentially uses XTP over GTP could be engineered. pnas.org Another approach could be a dual-modality reporter gene system, similar to the dsRed/xanthine (B1682287) phosphoribosyltransferase system developed for xanthine, which could be adapted for XTP. nih.gov
These advanced tools would enable researchers to visualize the spatiotemporal dynamics of XTP metabolism and investigate its response to various stimuli in real-time.
Exploration of Xanthosine Triphosphate Metabolism in Response to Environmental Stressors and Oxidative Damage
The formation of XTP is closely linked to oxidative stress, which can induce the deamination of guanine (B1146940) nucleotides. nih.govnih.gov Therefore, a crucial area of future research is to explore how XTP metabolism is regulated in response to various environmental stressors.
Key research questions include:
How do different stressors impact XTP levels? Investigating the effects of oxidative agents, heavy metals, radiation, and other environmental insults on the intracellular concentration of XTP will be informative. biorxiv.orgbiorxiv.org Studies have already shown that cadmium-induced oxidative stress can lead to an increase in ITP, a related non-canonical nucleotide, suggesting a similar effect on XTP is likely. biorxiv.orgbiorxiv.org
What is the cellular response to elevated XTP levels? Understanding how cells upregulate the expression and activity of "house-cleaning" enzymes like ITPase in response to stress is important. researchgate.netmdpi.com
Does XTP accumulation contribute to the cellular stress response? It is possible that XTP itself, or its incorporation into nucleic acids, could act as a signal to trigger stress response pathways. researchgate.net In plants, for example, the accumulation of inosine triphosphate is linked to the induction of defense genes. researchgate.net
How does XTP metabolism intersect with other stress-related pathways? For example, in strawberries, salt stress has been shown to lead to a downregulation of xanthosine. frontiersin.org
Answering these questions will provide a clearer picture of the role of XTP in the broader context of cellular stress responses and homeostasis. unibo.it
Expanding Research on Xanthosine Triphosphate's Role in Viral Replication Mechanisms
The interplay between XTP and viral replication is a fascinating and underexplored area of research. Some viruses have evolved mechanisms to cope with non-canonical nucleotides in their hosts, while others may be susceptible to their effects.
Future research in this area should focus on:
Investigating the ability of viral polymerases to utilize XTP as a substrate. While some studies have touched upon this, a systematic analysis across a range of viruses is needed. nih.govuchile.cl
Exploring the role of viral ITPases. Some viruses, such as cassava brown streak virus, encode their own ITPase, which can hydrolyze XTP. plos.orggre.ac.uknih.gov Understanding why these viruses have acquired this enzymatic activity and how it contributes to their replication and infectivity is a key question. plos.orgbiorxiv.org It is hypothesized that high levels of ITP/XTP in the host plant may have driven the evolution of this viral enzyme. plos.org
Determining if XTP can act as an antiviral agent. The depletion of GTP pools, a strategy employed by some antiviral drugs like ribavirin, highlights the importance of nucleotide metabolism in viral replication. mdpi.comnih.gov It is conceivable that XTP or its analogs could be explored as potential inhibitors of viral enzymes.
Examining the impact of XTP incorporation on viral genome integrity and function. The incorporation of non-canonical nucleotides can lead to mutations and potentially attenuate viral fitness. researchgate.net
By delving into these research areas, we can gain a more complete understanding of the complex interactions between viruses and the host cell's nucleotide metabolism, potentially opening new avenues for antiviral therapies.
Q & A
Q. What are the primary biosynthetic pathways for XTP in mammalian systems, and how can they be experimentally traced?
XTP is synthesized via the oxidation of xanthosine monophosphate (XMP), a product of inosine monophosphate (IMP) metabolism. IMP dehydrogenase (IMPDH2) catalyzes the NAD-dependent conversion of IMP to XMP, which is subsequently phosphorylated to XTP. To trace this pathway, researchers can use isotope-labeled precursors (e.g., ¹³C-glucose) in cell cultures and analyze metabolites via LC-MS or HPLC. Monitoring IMPDH2 activity in tumor cells (where IMPDH2 is upregulated) provides insights into XTP’s role in nucleotide pools .
Q. How do enzymes like ITPA regulate cellular XTP levels, and what assays are used to study their activity?
Inosine triphosphate pyrophosphatase (ITPA) hydrolyzes XTP into XMP and pyrophosphate, preventing aberrant nucleotide incorporation into nucleic acids. ITPA activity can be measured using colorimetric assays (e.g., malachite green for phosphate detection) or HPLC to quantify XTP/XMP ratios. Knockout models (e.g., HEK-293T ITPA−/− cells) combined with substrate-specific kinetic analyses (Km for XTP ~50 µM) reveal ITPA’s regulatory role .
Q. What methods are employed to detect and quantify XTP in biological samples?
XTP detection requires separation techniques such as ion-pair HPLC coupled with UV detection (λ = 254 nm) or LC-MS/MS for higher specificity. MALDI-MS imaging has been used in spatial metabolomics to map XTP distribution in tissues (e.g., rat stroke models). Internal standards (e.g., ¹⁵N-XTP) improve quantification accuracy .
Advanced Research Questions
Q. How can XTP be utilized as a substrate analog in kinase assays, and what experimental caveats exist?
XTP serves as an ATP analog in studies of mutant kinases engineered to accommodate bulkier nucleotides (e.g., analog-sensitive kinases). Competitive inhibition assays with N6-benzyl-PP1 (a selective inhibitor) validate XTP-dependent activity. However, XTP’s lower binding affinity compared to ATP requires adjusting Mg²⁺ concentrations and monitoring non-canonical phosphorylation events via radiometric (³²P-γ-XTP) or fluorescent probes .
Q. What mechanisms explain contradictory findings on GTPase dependency in XTP-mediated processes, such as Rab5 or FtsY/Ffh systems?
In Rab5 studies, XTP-bound mutants retain activity without hydrolysis, suggesting GTPase roles in membrane fusion may not strictly require nucleotide cycling. In contrast, Ffh/FtsY (bacterial GTPases) exhibit reciprocal coupling: FtsY-XTP stimulates Ffh-GTP hydrolysis, and vice versa. Reconstitution assays with purified proteins and non-hydrolyzable analogs (e.g., GTPγS) clarify hydrolysis-dependent vs. structural roles. Discrepancies arise from system-specific regulatory checkpoints .
Q. How does ITPA deficiency impact XTP accumulation, and what phenotypic consequences are observed in knockout models?
ITPA−/− cells show elevated XTP levels (2–3-fold), leading to RNA misincorporation and replication stress. Phenotypes include increased single-strand DNA breaks (detected via comet assays) and sensitivity to oxidative agents (e.g., H₂O₂). In HEK-293T models, CRISPR/Cas9-mediated ITPA knockout reduces cell proliferation (50% decline in 72 hr), which is rescued by ITPA complementation .
Q. What strategies enable enzymatic incorporation of XTP into oligonucleotides, and how is fidelity assessed?
T7 RNA polymerase can incorporate XTP opposite a complementary synthetic base (e.g., “K” in DNA templates). Fidelity is tested via primer-extension assays with XTP-spiked nucleotide mixes, followed by phosphodiesterase digestion and HPLC analysis of nucleosides. Error rates (<14%) are quantified by comparing mismatches (e.g., X:A mispairing) to canonical bases .
Methodological Considerations Table
Contradictory Data Analysis
- Conflict: suggests Rab5-mediated endosome fusion occurs without XTP hydrolysis, while highlights hydrolysis-coupled Ffh/FtsY activity.
- Resolution: Rab5 may function as a structural scaffold, whereas Ffh/FtsY systems require hydrolysis for proofreading. Context-specific assays (e.g., membrane-bound vs. soluble systems) are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
